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molecular formula C7H8N2O B065566 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine CAS No. 194022-45-2

2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine

Cat. No. B065566
M. Wt: 136.15 g/mol
InChI Key: AMSFZNPHLRKOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394792B2

Procedure details

1H-pyrido[3,4-b][1,4]-oxazin-2-one (510 mg, 3.397 mmol) was dissolved in anhydrous tetrahydrofuran (20 ml) under nitrogen atmosphere and then cooled to 0□. 1.0M Lithium aluminum hydride dissolved in tetrahydrofuran (6.8 ml, 6.794 mmol) was added thereto dropwise. The mixture was stirred for 30 minutes, and the temperature was raised to room temperature, and then the mixture was stirred for 1 hour. After completion of the reaction, the mixture was cooled to 0□ again, and then water (0.25 ml), 10% aqueous solution of sodium hydroxide (0.5 ml) and water (0.8 ml) were added thereto dropwise in this order, and the resulting solution was vigorously stirred at room temperature for 1 hour. The produced solid was filtered and washed with excessive ethyl acetate, and then the filtrate was washed with water and saturated saline solution, dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure to obtain white solid (300 mg, 65%).
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Name
Yield
65%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:6](=O)[CH2:5][O:4][C:3]2[CH:8]=[N:9][CH:10]=[CH:11][C:2]1=2.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[NH:1]1[CH2:6][CH2:5][O:4][C:3]2[CH:8]=[N:9][CH:10]=[CH:11][C:2]1=2 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
510 mg
Type
reactant
Smiles
N1C2=C(OCC1=O)C=NC=C2
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
6.8 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.25 mL
Type
reactant
Smiles
O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.8 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0□
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0□ again
STIRRING
Type
STIRRING
Details
dropwise in this order, and the resulting solution was vigorously stirred at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The produced solid was filtered
WASH
Type
WASH
Details
washed with excessive ethyl acetate
WASH
Type
WASH
Details
the filtrate was washed with water and saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1C2=C(OCC1)C=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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